N3-(4-fluorophenyl)pyridine-3,4-diamine
CAS No.: 1469018-93-6
Cat. No.: VC8075187
Molecular Formula: C11H10FN3
Molecular Weight: 203.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1469018-93-6 |
|---|---|
| Molecular Formula | C11H10FN3 |
| Molecular Weight | 203.22 g/mol |
| IUPAC Name | 3-N-(4-fluorophenyl)pyridine-3,4-diamine |
| Standard InChI | InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H,(H2,13,14) |
| Standard InChI Key | MYHWWRRQMWGHJI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=C(C=CN=C2)N)F |
| Canonical SMILES | C1=CC(=CC=C1NC2=C(C=CN=C2)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N3-(4-fluorophenyl)pyridine-3,4-diamine, reflects its three-dimensional structure: a pyridine ring with amino groups at positions 3 and 4 and a 4-fluorophenyl group attached to the nitrogen at position 3 . The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions.
Physical Characteristics
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Solubility: While explicit solubility data are unavailable, analogous diaminopyridines exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀FN₃ | |
| Molecular Weight | 203.22 g/mol | |
| CAS Number | 1469018-93-6 | |
| Purity | ≥97% | |
| Hazard Statements | H315, H319, H335 |
Synthetic Methodologies
Optimization Challenges
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Selectivity: Ensuring regioselective substitution at the N3 position without affecting the amino groups.
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Catalyst Efficiency: Palladium-based catalysts (e.g., Pd/C) used in hydrogenation steps require careful control to prevent over-reduction .
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Yield: Current methods for similar compounds achieve 55–67% yields, suggesting room for improvement .
Applications in Research and Industry
Pharmaceutical Intermediates
Diaminopyridines are precursors to kinase inhibitors and neurotransmitter modulators. The fluorine atom in N3-(4-fluorophenyl)pyridine-3,4-diamine enhances metabolic stability, making it a candidate for drug discovery . For instance, fluorinated pyridines are prevalent in anticancer agents (e.g., osimertinib) and antipsychotics.
Material Science
The compound’s aromaticity and hydrogen-bonding capability suggest utility in supramolecular chemistry. Potential applications include:
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Coordination Polymers: As a ligand for metal-organic frameworks (MOFs).
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Organic Semiconductors: Functionalization for electron-transport layers in OLEDs.
Future Directions
Synthetic Innovations
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Flow Chemistry: Continuous-flow systems could enhance reaction control and scalability.
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Biocatalysis: Enzymatic amination might improve selectivity and reduce waste.
Pharmacological Screening
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In Silico Studies: Molecular docking to identify protein targets (e.g., tyrosine kinases).
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In Vivo Toxicity: Assessing bioavailability and metabolic pathways.
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